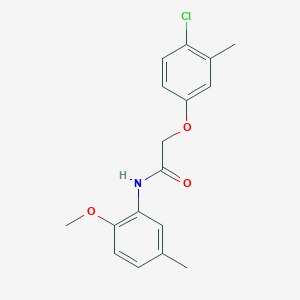
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the human body. In
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a potent activator of the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the human body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By activating sGC, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, antiplatelet effects, and anti-tumor effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and anti-tumor effects. Vasodilation is the process of widening blood vessels, which can help to improve blood flow and reduce blood pressure. Antiplatelet effects refer to the ability of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to inhibit platelet aggregation, which can help to prevent blood clots. Anti-tumor effects refer to the ability of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to inhibit cancer cell proliferation and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has several advantages for lab experiments, including its potency, specificity, and ease of use. 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which makes it an ideal tool for studying the physiological effects of cGMP. 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is also highly specific for sGC, which reduces the risk of off-target effects. Finally, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is easy to use and can be administered orally or intravenously. However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in lab experiments. For example, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 may have different effects in different cell types or animal models, which can complicate data interpretation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 may be limited by its cost or availability.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272, including its potential applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to treat conditions such as hypertension, angina, and heart failure. In pulmonary hypertension, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to improve pulmonary arterial hypertension and reduce the need for lung transplantation. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to develop new therapies for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, future research could focus on optimizing the synthesis method for 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves several steps, including the reaction of 2-chloro-4-methylphenol with potassium tert-butoxide to form 2-(4-chloro-3-methylphenoxy)phenol. This intermediate is then reacted with 2-methoxy-5-methylphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in various fields of scientific research, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. In pulmonary hypertension, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to improve pulmonary arterial hypertension by reducing pulmonary vascular resistance. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-7-16(21-3)15(8-11)19-17(20)10-22-13-5-6-14(18)12(2)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCFPNJOSMVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

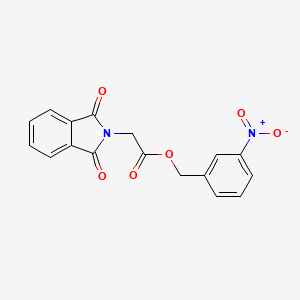
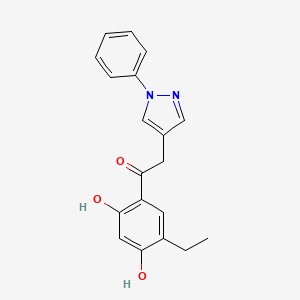
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
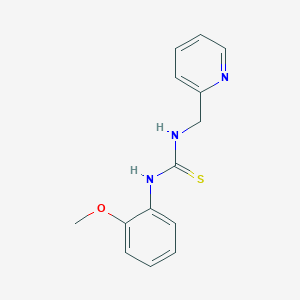
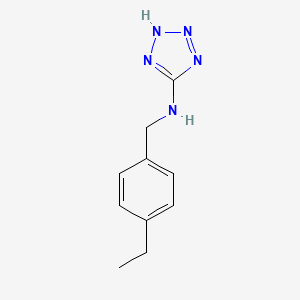
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
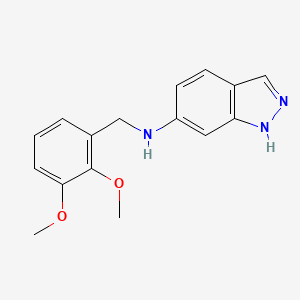
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
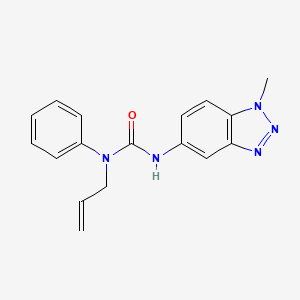
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)
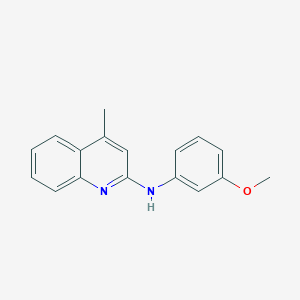
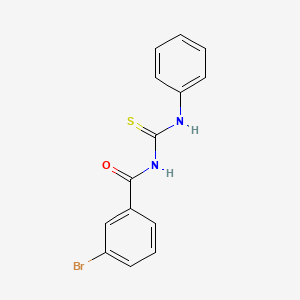
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)